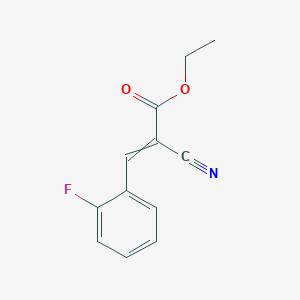

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Description

Contextualization within Fluorinated Organic Molecules Research

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. mdpi.com The presence of a fluorine atom can dramatically alter a molecule's physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity and relatively small size can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

In the case of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, the ortho-fluorine substituent on the phenyl ring introduces a significant electronic effect. This influences the electron density of the aromatic ring and, by extension, the reactivity of the entire molecule. Research into fluorinated compounds is a burgeoning field, with chemists continually exploring new methods for selective fluorination and investigating the unique properties that fluorine imparts. mdpi.com

Academic Significance and Research Trajectory of Cyanoacrylates

Cyanoacrylates, as a class of compounds, are of considerable academic and industrial interest. nih.gov They are well-known for their application as instant adhesives, a property attributed to their rapid anionic polymerization. Beyond this common application, cyanoacrylates are versatile intermediates in organic synthesis. They are used as precursors for a variety of heterocyclic compounds and have been incorporated into more complex molecular scaffolds. nih.gov

The research trajectory of cyanoacrylates has expanded to include their use in the development of novel polymers and materials with tailored properties. For instance, copolymers of vinyl acetate (B1210297) and halogenated ethyl 2-cyano-3-phenyl-2-propenoates have been synthesized and studied for their thermal properties. The presence of the cyano and ester groups makes these molecules highly functionalized and amenable to a range of chemical transformations.

Structural Features and their Implications for Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional groups: the ethyl acrylate (B77674), the cyano group, and the 2-fluorophenyl group. The acrylate moiety is an α,β-unsaturated ester, making it susceptible to nucleophilic attack at the β-carbon in a Michael addition reaction. The cyano (nitrile) and ester groups are both strongly electron-withdrawing, which activates the double bond for such additions.

The 2-fluorophenyl group exerts both electronic and steric effects. The ortho-position of the fluorine atom can sterically hinder reactions at the adjacent double bond and may also influence the conformation of the molecule. Electronically, the fluorine atom is strongly electronegative, withdrawing electron density from the phenyl ring through the inductive effect. This can impact the reactivity of the aromatic ring in electrophilic substitution reactions. The planarity of similar cyanoacrylate systems has been noted to be a key feature, allowing for extended π-conjugation which influences the molecule's electronic and optical properties. nih.gov

Interactive Table 2: Physicochemical Properties of Related Cyanoacrylates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylate | C8H11NO2S2 | 217.31 | 70-73 | chemsynthesis.com |

| Ethyl 2-cyanoacrylate | C6H7NO2 | 125.12 | - | acgih.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-(2-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYFYQCUACVOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate

Optimized Knoevenagel Condensation Routes for Acrylate (B77674) Synthesis

The Knoevenagel condensation is a cornerstone for carbon-carbon bond formation and has been extensively studied for the synthesis of electron-deficient alkenes like Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. wikipedia.org Optimization efforts target catalysts, reaction media, and energy sources to enhance reaction rates and product yields.

Catalyst Systems for Enhanced Reaction Efficiency (e.g., Lewis Acid, Brønsted Acid, Organocatalysis)

The choice of catalyst is critical in the Knoevenagel condensation, influencing reaction speed and yield. A range of catalysts, including Lewis acids, Brønsted acids, and particularly organocatalysts, have been effectively employed. numberanalytics.com

Weakly basic amines like piperidine (B6355638) are classic organocatalysts for this transformation. researchgate.net More advanced systems have also been developed. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has proven to be an effective catalyst, especially when promoted by a hydroxy-functionalized ionic liquid, which facilitates the reaction through hydrogen bond formation with the aldehyde's carbonyl group. rsc.orgrsc.org Another efficient organocatalyst system is diisopropylethylammonium acetate (B1210297) (DIPEAc), which has been used to produce various cyanoacrylates in high yields. jmcs.org.mxscielo.org.mx Triphenylphosphine has also been reported as a mild and efficient organocatalyst for the Knoevenagel condensation under solvent-free conditions. organic-chemistry.org

The proposed mechanism for amine-catalyzed reactions involves the deprotonation of the active methylene (B1212753) compound (ethyl cyanoacetate) to form a carbanionic intermediate. This nucleophile then attacks the carbonyl carbon of the aldehyde (2-fluorobenzaldehyde). numberanalytics.comnih.gov The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product. wikipedia.org

Below is a comparative table of various catalytic systems used for the synthesis of substituted aryl cyanoacrylates, analogous to the target molecule.

| Catalyst System | Aldehyde Substrate | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| DIPEAc | Aromatic Aldehydes | Hexane | 3-6 hours | >90 |

| DABCO / [HyEtPy]Cl (Ionic Liquid) | 4-Fluorobenzaldehyde | [HyEtPy]Cl–H₂O | 15 min | 97 |

| Piperidine | Pyrrole-2-aldehyde | Ethanol | 8 hours | Quantitative |

| Triphenylphosphine | Aromatic Aldehydes | Solvent-free | 0.5-4 hours | 90-98 |

Solvent-Free and Environmentally Benign Approaches

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally friendly methods for synthesizing cyanoacrylates. These approaches aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.

Solvent-free Knoevenagel condensations have been successfully carried out using catalysts like triphenylphosphine, often enhanced by microwave irradiation to accelerate the reaction. organic-chemistry.org Microwave and ultrasound-assisted syntheses represent other green methodologies, providing excellent yields in very short reaction times under solvent-free conditions. bhu.ac.in

Furthermore, extensive studies have been conducted on catalyst-free, water-mediated Knoevenagel condensations. researchgate.net Water, being a non-toxic and readily available solvent, offers a sustainable alternative to traditional organic solvents. Research has shown that simply heating the reactants in water can lead to high yields of the desired product, presenting a significantly greener process. researchgate.net The use of recyclable ionic liquids as both solvent and promoter, as seen with the DABCO/[HyEtPy]Cl system, also contributes to a more environmentally benign protocol by allowing for easy separation and reuse of the catalytic medium. rsc.org

Alternative Synthetic Pathways and Precursor Chemistry

While Knoevenagel condensation is the most direct route, alternative methodologies are being explored to access the ethyl 2-cyano-3-aryl acrylate scaffold. These include multicomponent reactions and modern cross-coupling strategies.

Multicomponent Reactions Incorporating Cyanoacrylate Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient approach to building molecular complexity. While not a direct synthesis of this compound itself, MCRs can assemble related heterocyclic structures from similar precursors. For example, the reaction of an aromatic aldehyde, ethyl cyanoacetate (B8463686), and thiourea (B124793) can produce pyrimidine (B1678525) thione derivatives. researchgate.net This demonstrates how the core components used in the Knoevenagel condensation can be diverted into more complex scaffolds through the inclusion of a third reactant, highlighting the versatility of the precursor chemistry.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Acrylates

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for forming the aryl-alkene bond. A Heck-type reaction can be envisioned between an aryl halide (e.g., 2-fluoro-iodobenzene or 2-fluoro-bromobenzene) and ethyl 2-cyanoacrylate. A reported synthesis of a similar compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, utilized palladium acetate to couple 1-bromo-4-methoxybenzene with ethyl 2-cyanoacrylate. researchgate.net This strategy offers a different retrosynthetic disconnection, attaching the pre-formed acrylate unit to the aromatic ring, which can be advantageous depending on precursor availability.

Process Intensification and Scalability Studies in Academic Synthesis

Translating a laboratory-scale synthesis to a larger, potentially industrial scale requires careful consideration of process parameters, safety, and efficiency. For the synthesis of reactive monomers like this compound, process intensification is key.

Key challenges in scaling up acrylate synthesis include managing the heat released during the reaction and preventing premature or unwanted polymerization of the product. figshare.com Process development studies for similar reactive monomers have focused on measuring heat release using techniques like isothermal reaction microcalorimetry to ensure safe thermal management on a larger scale. figshare.com

Furthermore, the selection of an appropriate inhibitor is crucial to prevent free-radical polymerization during purification steps like distillation. For other acrylate monomers, inhibitors such as 4-Hydroxy-TEMPO have been identified as effective for ensuring product stability during scale-up and isolation. figshare.com While specific studies on the large-scale synthesis of this compound are not widely published in academic literature, these principles of process safety, thermal management, and polymerization inhibition are directly applicable and would be central to any successful scale-up effort.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, providing enhanced reaction control, improved safety, and greater scalability. mit.edu The application of continuous flow systems to the Knoevenagel condensation, the key reaction for the synthesis of this compound from 2-fluorobenzaldehyde (B47322) and ethyl cyanoacetate, presents a promising avenue for process intensification.

Research into the continuous flow synthesis of similar compounds, such as ethyl α-cyanocinnamate, has demonstrated the feasibility and benefits of this approach. researchgate.netnih.govresearchgate.netnih.gov In a typical setup, solutions of the reactants, 2-fluorobenzaldehyde and ethyl cyanoacetate, along with a catalyst, are continuously pumped and mixed in a microreactor. The reaction mixture then flows through a heated capillary or a packed-bed reactor where the condensation takes place. The use of a solid-supported catalyst, such as an immobilized amine on a silica (B1680970) monolith, can simplify purification by allowing for the direct collection of the product stream, free from dissolved catalyst. researchgate.netnih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.

The advantages of a continuous flow process for the synthesis of this compound include superior heat and mass transfer, which is particularly beneficial for the often exothermic Knoevenagel condensation. This leads to better temperature control, minimizing the formation of by-products. Furthermore, the small reactor volumes enhance safety when working with reactive intermediates.

While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles established for analogous reactions provide a strong basis for its development. The following table illustrates potential reaction parameters and outcomes based on studies of similar Knoevenagel condensations in flow reactors.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value |

|---|---|

| Reactant A | 2-Fluorobenzaldehyde |

| Reactant B | Ethyl 2-cyanoacetate |

| Catalyst | Immobilized Piperidine on Silica |

| Solvent | Toluene |

| Flow Rate | 0.5 mL/min |

| Reactor Volume | 10 mL |

| Residence Time | 20 min |

| Temperature | 80 °C |

| Pressure | 5 bar |

| Yield | >95% (projected) |

| Purity | >98% (projected) |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a green and sustainable alternative for the production of fine chemicals. mdpi.com Enzymes, particularly lipases, have been shown to promiscuously catalyze reactions beyond their natural function, including the Knoevenagel condensation. researchgate.netnih.gov The use of a lipase (B570770) as a catalyst for the synthesis of this compound can offer high selectivity under mild reaction conditions, reducing the environmental impact compared to traditional chemical catalysts.

In a chemo-enzymatic approach, the Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl cyanoacetate would be carried out in the presence of a selected lipase. Studies on other aldehydes have shown that lipases can effectively promote this carbon-carbon bond formation. researchgate.net The reaction is typically performed in an organic solvent to maintain the enzyme's activity, and the choice of solvent can significantly influence the reaction rate and yield. The mild conditions of enzymatic reactions (typically near room temperature and neutral pH) can help to prevent the degradation of sensitive functional groups and reduce the formation of impurities.

While specific data on the lipase-catalyzed synthesis of this compound is limited, research on analogous reactions provides a framework for its potential implementation. The selection of the appropriate lipase and the optimization of reaction conditions, such as solvent, temperature, and water activity, would be crucial for achieving high yields and selectivity. The following table presents a hypothetical set of conditions and expected results for the chemo-enzymatic synthesis of the target compound.

Table 2: Prospective Data for Chemo-Enzymatic Synthesis of this compound

| Parameter | Value |

|---|---|

| Reactant A | 2-Fluorobenzaldehyde |

| Reactant B | Ethyl 2-cyanoacetate |

| Biocatalyst | Immobilized Candida antarctica Lipase B (Novozym 435) |

| Solvent | Toluene |

| Temperature | 40 °C |

| Reaction Time | 24 hours |

| Enzyme Loading | 10% (w/w of substrates) |

| Yield | >90% (projected) |

| Enantiomeric Excess | Not applicable (product is achiral) |

The development of these advanced synthetic methodologies holds significant promise for the efficient and sustainable production of this compound, paving the way for its broader application in various fields of chemistry.

Mechanistic Investigations of Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate Reactions

Reaction Kinetics and Thermodynamic Studies of Addition Reactions

The kinetics and thermodynamics of addition reactions to the activated double bond of ethyl 2-cyano-3-(2-fluorophenyl)acrylate are central to understanding and controlling its chemical transformations. The electron-deficient nature of the olefin makes it a prime candidate for nucleophilic attack.

Table 1: Representative Kinetic Data for a Thiol-Michael Addition Reaction This table presents illustrative data for a related cyanoacrylate system to demonstrate typical kinetic parameters.

| Reactant Concentration (M) | Rate Constant (k, M⁻¹s⁻¹) | Half-life (t₁/₂, s) |

|---|---|---|

| 0.1 | 0.05 | 138.6 |

| 0.2 | 0.05 | 69.3 |

| 0.5 | 0.05 | 27.7 |

Thermodynamically, addition reactions to the double bond are generally favorable due to the conversion of a relatively weak π-bond into two stronger σ-bonds. msu.edu For cycloaddition reactions like the Diels-Alder reaction, the thermodynamics are influenced by the balance between the enthalpy change (ΔH), which is typically negative and favorable, and the entropy change (ΔS), which is also negative but unfavorable due to the combination of two molecules into one. msu.edu At lower temperatures, the enthalpic term dominates, favoring product formation, while at higher temperatures, the entropic term becomes more significant, and the reverse reaction (retro-Diels-Alder) can become prominent. masterorganicchemistry.com

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

The intricate details of the reaction mechanisms involving this compound are unraveled through a combination of advanced spectroscopic and computational methods. These techniques provide insights into the transient intermediates, transition states, and the electronic and steric factors that govern the reaction pathways.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction pathway for this compound. The electron-withdrawing nature of the cyano and ester groups polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles such as thiols, amines, and carbanions. researchgate.net

The mechanism of the Michael addition is often studied using techniques like nuclear magnetic resonance (NMR) spectroscopy to monitor the formation of intermediates and products in real-time. lew.ro Computational studies, particularly density functional theory (DFT), are employed to model the reaction pathway, calculate activation energies, and rationalize the observed stereoselectivity. academie-sciences.fr These studies help in understanding how the nucleophile approaches the activated alkene and the nature of the transition state. academie-sciences.fr The presence of the ortho-fluorine atom can influence the rate and selectivity of the nucleophilic attack through both inductive electron withdrawal and steric hindrance.

The double bond of this compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

In the Diels-Alder reaction , which is a [4+2] cycloaddition, the electron-deficient nature of the acrylate (B77674) makes it a good reaction partner for electron-rich dienes. libretexts.org The regioselectivity of the reaction, which determines the orientation of the substituents on the newly formed six-membered ring, is governed by the electronic properties of both the diene and the dienophile. chemtube3d.commasterorganicchemistry.comyoutube.com Generally, the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com The presence of the ortho-fluorine on the phenyl ring can influence the electronic distribution within the dienophile and thus direct the regiochemical outcome. researchgate.net Computational studies are invaluable in predicting the preferred regio- and stereoisomers by calculating the energies of the possible transition states. researchgate.net

1,3-Dipolar cycloadditions involve the reaction of the acrylate with a 1,3-dipole, such as a nitrile oxide or an azide, to form a five-membered heterocyclic ring. organic-chemistry.orglibretexts.org These reactions are also subject to regiochemical and stereochemical control based on the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. alchetron.com The electron-withdrawing substituents on the acrylate lower its LUMO energy, facilitating the reaction with HOMO-controlled 1,3-dipoles. organic-chemistry.org Spectroscopic methods are used to characterize the resulting heterocyclic products. researchgate.net

This compound can undergo radical polymerization, a chain reaction involving initiation, propagation, and termination steps. numberanalytics.comwikipedia.orgyoutube.com

Initiation: The process begins with the generation of free radicals from an initiator, such as benzoyl peroxide or AIBN. pressbooks.pub These initiator radicals then add to the double bond of the monomer, creating a new radical species. pressbooks.pub

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. pressbooks.pub

Termination: The polymerization process ceases when two growing radical chains combine or disproportionate. numberanalytics.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for directly observing the radical intermediates formed during polymerization. rsc.orgacs.orgsciprofiles.comscielo.orgcmu.edu EPR studies can provide information on the structure of the propagating radicals and the kinetics of the polymerization process. rsc.org The trisubstituted nature of the alkene in this compound can lead to steric hindrance, which may affect the rate of polymerization and the molecular weight of the resulting polymer.

Role of the ortho-Fluorine Atom in Directing Reactivity and Regioselectivity

The fluorine atom at the ortho position of the phenyl ring plays a crucial role in modulating the reactivity and selectivity of this compound. Its influence stems from a combination of electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). researchgate.netlumenlearning.com This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for the reactivity of the acrylate moiety, it enhances the electrophilicity of the double bond by withdrawing electron density. However, fluorine can also act as a π-donor through resonance (+R effect) due to its lone pairs. researchgate.netlumenlearning.com The interplay between these opposing electronic effects influences the electron density distribution across the entire molecule. In electrophilic aromatic substitution on fluorobenzene, this leads to a preference for para-substitution. researchgate.net In the context of the acrylate's reactivity, the inductive effect is generally considered to be dominant, making the β-carbon more susceptible to nucleophilic attack.

Steric Effects: The steric bulk of the fluorine atom, although smaller than other halogens, can influence the approach of reactants. acs.org In reactions like the Diels-Alder cycloaddition, the ortho-fluorine can direct the stereochemical outcome by favoring the approach of the diene from the less hindered face of the dienophile. acs.org Similarly, in nucleophilic additions, the steric presence of the fluorine may influence the conformational preferences of the transition state.

The combination of these effects makes the ortho-fluorine a powerful tool for fine-tuning the chemical behavior of this compound, impacting reaction rates, regioselectivity in cycloadditions, and the properties of resulting polymers.

Derivatization and Structural Modification of Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate

Regioselective and Stereoselective Functionalization Strategies

The derivatization of ethyl 2-cyano-3-(2-fluorophenyl)acrylate, a highly functionalized electron-deficient alkene, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the cyano and ethyl carboxylate groups at the C2 position, and the 2-fluorophenyl group at the C3 position, dictates the molecule's reactivity, making it an excellent candidate for various regioselective and stereoselective transformations. Key strategies for its functionalization primarily revolve around nucleophilic additions to the activated carbon-carbon double bond and cycloaddition reactions.

The electronic properties of the substituents play a crucial role in directing incoming reagents. The electron-withdrawing nature of the cyano and ester groups polarizes the C=C bond, rendering the C3 position highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the foundation for achieving high regioselectivity in its functionalization.

The Michael addition, or 1,4-conjugate addition, is a cornerstone for the regioselective functionalization of this compound. In this reaction, a soft nucleophile adds to the β-carbon (C3) of the acrylate (B77674) system. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse functional groups at this position.

Research on analogous ethyl 2-cyano-3-arylacrylates has demonstrated the high regioselectivity of the Michael addition. For instance, the reaction of ethyl 2-cyano-3-phenylacrylate derivatives with various nucleophiles consistently results in addition at the C3 position. This high degree of regioselectivity is anticipated for this compound as well.

The stereochemical outcome of the Michael addition can often be controlled through the use of chiral catalysts or auxiliaries, leading to the formation of specific stereoisomers. While specific studies on the stereoselective Michael additions to this compound are not extensively documented, the principles established for similar systems are applicable. The choice of solvent, temperature, and catalyst can influence the diastereoselectivity and enantioselectivity of the reaction.

Table 1: Examples of Regioselective Michael Additions on Analogous Cyanoacrylates

| Nucleophile | Substrate | Product Structure | Reference Analogy |

|---|---|---|---|

| Amine (e.g., Aniline) | Ethyl 2-cyano-3-phenylacrylate | Ethyl 2-cyano-3-anilino-3-phenylpropanoate | General reaction principle |

| Thiol (e.g., Thiophenol) | Ethyl 2-cyano-3-phenylacrylate | Ethyl 2-cyano-3-(phenylthio)-3-phenylpropanoate | General reaction principle |

| Malonate Ester | Ethyl 2-cyano-3-phenylacrylate | Diethyl 2-(1-cyano-1-(ethoxycarbonyl)-2-phenylethyl)malonate |

This table is illustrative and based on established reactivity patterns of similar compounds.

Cycloaddition reactions provide a powerful tool for the stereoselective construction of cyclic systems from this compound. The electron-deficient nature of the double bond makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloaddition reactions.

In a Diels-Alder reaction, this compound would react with a conjugated diene. The regioselectivity of this [4+2] cycloaddition is governed by the electronic matching of the diene and dienophile. The stereoselectivity is typically controlled by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions.

[3+2] Cycloaddition reactions, for example with azides or nitrile oxides, are effective for the synthesis of five-membered heterocyclic rings. These reactions are often highly regioselective and stereoselective. The regioselectivity is determined by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. Theoretical studies on similar reactions, such as between nitrones and vinyl ethers, have shown that FMO analysis can successfully predict the observed regioselectivity. researchgate.net The stereospecificity of these reactions often leads to the retention of the stereochemistry of the starting alkene in the product. For instance, dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters has been shown to produce tricyclic compounds with high diastereoselectivity and enantioselectivity when an appropriate organocatalyst is used. nih.gov

Table 2: Potential Cycloaddition Reactions and Expected Products

| Reaction Type | Reactant | Potential Product | Stereochemical Consideration | Reference Analogy |

|---|---|---|---|---|

| Diels-Alder [4+2] | Butadiene | Ethyl 4-cyano-4-(ethoxycarbonyl)-3-(2-fluorophenyl)cyclohex-1-ene | Endo selectivity favored | General reaction principle |

| [3+2] Cycloaddition | Phenyl Azide | Ethyl 4-cyano-4-(ethoxycarbonyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,3-triazole | Regio- and stereospecific | researchgate.net |

| [3+2] Cycloaddition | Benzonitrile Oxide | Ethyl 4-cyano-4-(ethoxycarbonyl)-5-(2-fluorophenyl)-3-phenyl-4,5-dihydroisoxazole | Regio- and stereospecific | researchgate.net |

This table outlines hypothetical, yet chemically plausible, transformations based on the known reactivity of similar systems.

The functional groups present in this compound make it a valuable precursor for the regioselective synthesis of various heterocyclic compounds. The reaction with binucleophiles often proceeds via an initial Michael addition, followed by an intramolecular cyclization.

For example, the reaction of ethyl 2-cyano-3-arylacrylates with thiourea (B124793) leads to the formation of pyrimidine (B1678525) thione derivatives. researchgate.net This transformation involves a regioselective attack of the sulfur or nitrogen atom of thiourea at the C3 position, followed by cyclization and elimination of ethanol. Similarly, reactions with other binucleophiles like hydrazines or amidines can be expected to yield pyrazoles or pyrimidines, respectively. The regioselectivity of the initial nucleophilic attack is the key determinant for the final heterocyclic structure.

Table 3: Regioselective Synthesis of Heterocycles from Analogous Acrylates

| Binucleophile | Substrate Analogy | Resulting Heterocycle | Key Step | Reference |

|---|---|---|---|---|

| Thiourea | Ethyl 2-cyano-3-arylacrylate | Pyrimidine thione | Michael Addition/Cyclization | researchgate.net |

| Hydrazine (B178648) | Ethyl 2-cyano-3-arylacrylate | Pyrazolidine derivative | Michael Addition/Cyclization | General reaction principle |

| Guanidine | Ethyl 2-cyano-3-arylacrylate | Aminopyrimidine derivative | Michael Addition/Cyclization | General reaction principle |

This table is based on established synthetic routes for analogous compounds.

Advanced Spectroscopic and Crystallographic Analyses of Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Intermediates

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure and conformation of ethyl 2-cyano-3-(2-fluorophenyl)acrylate in solution. Analysis of the 1H and 13C NMR spectra provides characteristic chemical shifts and coupling constants that are invaluable for structural confirmation and for studying the geometric isomers of the compound.

Detailed analysis of the 1H-NMR spectrum for ethyl 2-cyano-3-(2-fluorophenyl)-2-propenoate reveals a singlet at 8.2 ppm corresponding to the vinylic proton (CH=). The aromatic protons of the 2-fluorophenyl group appear as a multiplet in the range of 7.0-7.9 ppm. The ethyl ester group is characterized by a triplet at 1.3 ppm for the methyl protons (OCH2CH3) and a quartet at 4.3 ppm for the methylene (B1212753) protons (OCH2CH3). chemrxiv.org

The 13C-NMR spectrum shows the carbonyl carbon (C=O) at approximately 163 ppm and the cyano group (CN) at 116 ppm. chemrxiv.org The carbons of the phenyl ring are observed between 119 and 141 ppm, while the ethyl group carbons appear at 14 ppm (CH3) and 61 ppm (OCH2). chemrxiv.org The vinylic carbons are found at 105 ppm (=C<) and 152 ppm (HC=). chemrxiv.org

For comparison, the NMR data for related substituted ethyl 2-cyano-3-phenylacrylates are presented in the table below, illustrating the influence of different substituents on the chemical shifts.

Interactive Table: 1H and 13C NMR Data for Substituted Ethyl 2-cyano-3-phenylacrylates

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| This compound | 8.2 (s, 1H, CH=), 7.9-7.0 (m, 4H, Ph), 4.3 (t, 2H, OCH2), 1.3 (t, 3H, OCH2CH3) | 163 (C=O), 152 (HC=), 141, 131, 130, 125, 119 (Ph), 116 (CN), 105 (C=), 61 (OCH2), 14 (OCH2CH3) |

| Ethyl 2-cyano-3-(3-fluorophenyl)acrylate | 8.2 (s, 1H, CH=), 7.8-7.0 (m, 4H, Ph), 4.3 (t, 2H, OCH2), 1.3 (t, 3H, OCH2CH3) | 164 (C=O), 154 (HC=), 162, 135, 130, 127, 120 (Ph), 116 (CN), 103 (C=), 68 (OCH2), 14 (OCH2CH3) |

| Ethyl 2-cyano-3-(2-bromophenyl)acrylate | 8.1 (s, 1H, CH=), 7.6-7.4 (m, 4H, Ph), 4.3 (t, 2H, OCH2), 1.3 (t, 3H, OCH2CH3) | 163 (C=O), 152 (HC=), 138, 133, 131, 130, 128 (Ph), 116 (CN), 106 (C=), 61 (OCH2), 14 (OCH2CH3) |

| Ethyl 2-cyano-3-(3-chlorophenyl)acrylate | 8.2 (s, 1H, CH=), 8.0-7.0 (m, 4H, Ph), 4.3 (t, 2H, OCH2), 1.3 (t, 3H, OCH2CH3) | 163 (C=O), 154 (HC=), 135, 133, 130, 128 (Ph), 116 (CN), 103 (C=), 61 (OCH2), 14 (OCH2CH3) |

Data sourced from Abdel-Latif, T. et al. (2021). chemrxiv.org

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Product Identification

Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation patterns of this compound and its adducts. Electron impact (EI) and electrospray ionization (ESI) are common techniques used for this class of compounds. The fragmentation pathways provide valuable structural information. For ethyl cyanoacrylate derivatives, fragmentation often involves cleavage of the ester group and rearrangements.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups and to obtain a "vibrational fingerprint" of this compound. The positions, intensities, and shapes of the vibrational bands are characteristic of the molecular structure.

For ethyl 2-cyano-3-(2-fluorophenyl)-2-propenoate, the IR spectrum shows a characteristic C≡N stretching vibration at 2223 cm-1. chemrxiv.org The C=O stretching of the ester group is observed at 1741 cm-1, and the C=C stretching of the acrylate (B77674) backbone appears at 1592 cm-1. chemrxiv.org The C-O-C stretching of the ester is found at 1227 cm-1. chemrxiv.org Aromatic C-H out-of-plane bending is noted at 865 cm-1. chemrxiv.org

A detailed vibrational analysis of the related ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate has been performed using both experimental and theoretical (DFT) methods, providing a comprehensive assignment of the vibrational modes. nih.govresearchgate.net This type of analysis helps in understanding the influence of substituents on the vibrational frequencies.

Interactive Table: Key IR Absorption Bands for Substituted Ethyl 2-cyano-3-phenylacrylates (cm-1)

| Functional Group | This compound | Ethyl 2-cyano-3-(3-fluorophenyl)acrylate | Ethyl 2-cyano-3-(2-bromophenyl)acrylate | Ethyl 2-cyano-3-(3-chlorophenyl)acrylate |

| C≡N Stretch | 2223 | 2221 | 2223 | 2224 |

| C=O Stretch | 1741 | 1730 | 1745 | 1741 |

| C=C Stretch | 1592 | 1580 | 1595 | 1568 |

| C-O-C Stretch | 1227 | 1262 | 1253 | 1225 |

| C-H out-of-plane | 865 | 931, 853 | 790-729 | 874 |

Data sourced from Abdel-Latif, T. et al. (2021). chemrxiv.org

X-ray Crystallography of Single Crystals, Co-crystals, and Solid-State Interactions

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a single crystal structure for this compound was not found in the search results, studies on analogous compounds offer significant insights into the expected crystal packing and solid-state interactions.

For instance, the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate reveals a three-dimensional supramolecular network stabilized by C-H···N, C-H···O, and C-H···F hydrogen bonds, as well as π···π stacking interactions. researchgate.net The compound crystallizes in the monoclinic system with space group P21/c. researchgate.net Similarly, the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate shows a near-planar molecule with disorder in the ethyl fragment. nih.gov The crystal packing is directed by C-H···O and C-H···N interactions, forming inversion dimers. nih.gov The presence of a fluorine atom in the 2-position of the phenyl ring in this compound would likely lead to specific C-H···F and potentially F···F interactions, influencing the crystal packing. nih.govresearchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and excited-state properties of this compound. The absorption spectrum provides information about the energy gaps between molecular orbitals, while the emission spectrum reveals details about the relaxation pathways from the excited state.

Cyanoacrylates are known to have interesting absorption properties in the UV-Vis region. nih.gov For example, a study on (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showed fluorescence at 520 nm with an absorption at approximately 430 nm. researchgate.net Another related compound, ethyl 2-cyano-3-(naphthalene-1-yl)acrylate, acts as a fluorescence 'turn-off' sensor. rsc.org The electronic properties of this compound will be influenced by the interplay between the electron-withdrawing cyano and ester groups and the fluorinated phenyl ring. The fluorine substituent can modulate the electronic structure through both inductive and resonance effects, which would be reflected in the absorption and emission spectra.

Computational Chemistry and Theoretical Insights into Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For cyanoacrylate derivatives, methods like Density Functional Theory (DFT) are often employed to elucidate their electronic characteristics.

Frontier Molecular Orbitals (FMOs): The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. numberanalytics.comresearchgate.net

For Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, the electron-withdrawing nature of the cyano (-CN) and ester (-COOEt) groups, along with the fluorine atom on the phenyl ring, significantly influences the energy and distribution of these orbitals. It is anticipated that the HOMO would be located primarily on the phenyl ring and the C=C double bond, while the LUMO would be concentrated around the electron-deficient cyano and acrylate (B77674) moieties. This distribution makes the molecule susceptible to nucleophilic attack at the β-carbon of the acrylate group, a key step in its polymerization. pcbiochemres.comnih.gov

In a computational study on related ethyl 2-cyano-3-phenylacrylate derivatives using the B3LYP/6-31G(d,p) level of theory, similar electronic properties were observed. acs.org The precise energy values for the HOMO, LUMO, and the energy gap can be calculated, providing quantitative measures of reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: These values are illustrative for a typical cyanoacrylate and would require specific calculation for this compound.

Electrostatic Potential Maps (EPMs): Electrostatic potential maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact. libretexts.org In an EPM, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.com Green or yellow areas represent neutral or non-polar regions. youtube.com

For this compound, the EPM would show a significant negative potential around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, due to their high electronegativity. nih.gov Conversely, the hydrogen atoms and the carbon atom of the C=C bond adjacent to the cyano and ester groups would exhibit a positive potential. The fluorine atom on the phenyl ring would also contribute to the local electronic landscape. These maps help in understanding non-covalent interactions, such as those with solvents or biological receptors. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. youtube.com

For this compound, MD simulations can model its behavior in different solvents, which is crucial for understanding its polymerization process or its interaction in a biological medium. mdpi.com For instance, simulations could reveal how solvent molecules arrange themselves around the solute, and how this "solvation shell" affects the reactivity of the cyanoacrylate.

In a study on related polyacrylate membranes, MD simulations were used to investigate the mobility of polymer chains and the fractional free volume, which are key factors in the permeability of the membranes. researchgate.net Similar simulations for this compound could be employed to understand its diffusion and transport properties. Furthermore, MD simulations are instrumental in studying the polymerization process itself, modeling how individual monomer units interact and add to a growing polymer chain. nih.gov

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify the most likely pathway, locate the high-energy transition states, and determine the energy barriers (activation energies) that control the reaction rate.

The synthesis of this compound is typically achieved through the Knoevenagel condensation of 2-fluorobenzaldehyde (B47322) with ethyl cyanoacetate (B8463686). scielo.org.mxorganic-chemistry.org Theoretical calculations can model this reaction, starting from the reactants, through the transition state, to the final product. The mechanism involves the formation of a carbanion from ethyl cyanoacetate, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration. scielo.org.mx

Quantum chemical calculations can determine the geometry and energy of the transition states for each step. This information is critical for understanding the factors that influence the reaction's yield and selectivity. For example, the effect of different catalysts or solvent conditions on the energy barriers can be computationally screened to optimize the synthesis. researchgate.net

Table 2: Illustrative Energy Profile for a Knoevenagel Condensation Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

Note: These values are hypothetical and represent a plausible energy profile for a single step in the reaction.

Structure-Reactivity Relationship Modeling and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property, such as reactivity, solubility, or biological activity. mdpi.com These models are built upon calculated molecular descriptors.

For a series of substituted phenyl cyanoacrylates, including the 2-fluoro derivative, QSPR studies can be developed to predict various properties. Molecular descriptors can include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices.

A recent study on new derivatives of ethyl 2-cyano-3-phenylacrylate used in silico methods, including molecular docking, to evaluate their anticancer potential. acs.orgnih.gov Such studies are a form of structure-activity relationship modeling, where the binding affinity of the compounds to a biological target is correlated with their structural features. These models can guide the design of new, more potent analogs by predicting the activity of yet-to-be-synthesized molecules. For example, a QSPR model might reveal that a specific substitution pattern on the phenyl ring leads to enhanced activity, thereby directing future synthetic efforts.

Applications of Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis (e.g., Pyrroles, Pyrazoles, Pyridines, Quinolines)

The electrophilic nature of the double bond in ethyl 2-cyano-3-(2-fluorophenyl)acrylate, combined with the reactivity of its cyano and ester groups, makes it an ideal precursor for synthesizing a variety of heterocyclic systems. The Knoevenagel condensation of 2-fluorobenzaldehyde (B47322) with ethyl cyanoacetate (B8463686) is a common route to produce the parent compound, which then serves as the starting point for these cyclization reactions. rsc.orgrsc.orgaston.ac.ukscielo.org.mxresearchgate.net

Pyrroles: One of the most significant applications is in the synthesis of substituted pyrroles. Specifically, derivatives of this compound are crucial for producing Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. manasalifesciences.com This pyrrole (B145914) derivative is a key intermediate in the multi-step synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders. manasalifesciences.comoriprobe.comgoogle.comfigshare.comresearchgate.net The synthesis often involves the reaction of a related precursor, 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate, which undergoes cyclization to form the pyrrole ring. google.com

Pyrazoles: Pyrazole (B372694) rings can be readily synthesized by reacting this compound with hydrazine (B178648) derivatives. The reaction typically proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and elimination to form the stable aromatic pyrazole ring. mdpi.comekb.eg Multicomponent reactions involving hydrazine hydrate (B1144303), an aldehyde, malononitrile (B47326), and a β-ketoester also yield complex pyrazole systems like pyrano[2,3-c]pyrazoles. frontiersin.org

Pyridines and Other Heterocycles: The reactivity of the cyanoacrylate scaffold allows for the synthesis of highly substituted pyridines. For instance, reactions with other active methylene (B1212753) compounds can lead to the formation of functionalized pyridine-3-carbonitrile (B1148548) or oxopyridine-3-carboxylate derivatives. ekb.eg Furthermore, this versatile intermediate can be used to access other important heterocyclic cores. Reactions with appropriate nucleophiles can yield furans, and the Gewald reaction, which involves elemental sulfur and an active methylene compound, can be used to produce substituted thiophenes. ijcmas.comresearchgate.netresearchgate.netnih.gov The reaction with thiourea (B124793) and aromatic aldehydes leads to pyrimidine (B1678525) thiones, which are precursors to other biologically active molecules. researchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Ethyl Arylcyanoacrylate Precursors

| Heterocycle Class | General Reaction Type | Key Reagents | Significance/Application | Reference |

|---|---|---|---|---|

| Pyrrole | Cyclization/Condensation | α-haloketones, amino esters | Key intermediate for the drug Vonoprazan | manasalifesciences.comgoogle.comresearchgate.net |

| Pyrazole | Michael Addition & Cyclization | Hydrazine hydrate and its derivatives | Core structure in many pharmaceuticals | mdpi.comekb.eg |

| Pyridine (B92270) | Michael Addition & Cyclization | Active methylene compounds (e.g., malononitrile) | Scaffolds for agrochemicals and pharmaceuticals | ekb.eg |

| Thiophene | Gewald Reaction | Elemental sulfur, active methylene compounds | Building blocks with diverse biological activities | ijcmas.comresearchgate.net |

| Furan | Cyclization | Ethyl glycinate (B8599266) hydrochloride | Access to polysubstituted furan-2,4-dicarboxylates | researchgate.netnih.gov |

| Pyrimidine | Condensation | Thiourea | Precursors for antiviral and antischistosomal agents | researchgate.net |

Building Block for Complex Organic Scaffolds in Target-Oriented Synthesis

The array of functional groups within this compound provides multiple reaction handles, allowing for its use as a foundational element in the assembly of complex molecules. Its role extends beyond simple heterocycle formation to the construction of intricate three-dimensional scaffolds.

The electron-deficient alkene is a potent dienophile in Diels-Alder reactions, enabling the creation of complex polycyclic systems. For example, asymmetric organocatalytic Diels-Alder reactions involving ethyl phenylcyanoacrylates have been used to access multifunctionalized norcamphor (B56629) scaffolds, demonstrating the potential for stereocontrolled construction of complex frameworks.

Furthermore, the compound is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. tesisenred.netresearchgate.net This reactivity is fundamental to many synthetic strategies, allowing for the controlled addition of substituents and the initiation of tandem reaction sequences. For example, a Michael addition can be the first step in a cascade that leads to the formation of spirocyclic or fused-ring systems, which are common motifs in natural products and pharmaceuticals. tesisenred.net The synthesis of the advanced pharmaceutical intermediate for Vonoprazan itself showcases how this simple acrylate (B77674) can be elaborated into a significantly more complex molecular structure containing multiple aromatic and heterocyclic rings. figshare.comresearchgate.net

Role in the Synthesis of Potential Agrochemical Intermediates and Active Ingredients

The 2-cyanoacrylate framework is a recognized pharmacophore in the agrochemical industry. Derivatives of ethyl 2-cyano-3-phenylacrylate have been extensively investigated for their biological activities, particularly as herbicides and fungicides.

Research has shown that a series of 2-cyano-3-(substituted)pyridinemethylaminoacrylates act as inhibitors of photosystem II (PSII) electron transport, a key process in photosynthesis, leading to potent herbicidal activity. researchgate.net Similarly, related compounds containing a 2-chlorothiazol-5-yl group have been developed as a novel class of herbicides. researchgate.net The 2-fluorophenyl group of the title compound can be a strategic substituent to enhance activity or modify the physical properties of the final agrochemical.

In addition to herbicidal action, related structures have demonstrated significant fungicidal properties. For instance, (Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate has been reported as an inhibitor against common plant pathogens such as Pyricularia oryzae (rice blast), Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae. nih.gov

Table 2: Agrochemical Applications of Cyanoacrylate Derivatives

| Derivative Class | Target Application | Mechanism of Action | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-Cyano-3-(pyridinemethylamino)acrylates | Herbicide | Photosystem II (PSII) inhibition | Substituted pyridine ring | researchgate.net |

| 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates | Herbicide | Photosystem II (PSII) inhibition | Chlorothiazole moiety | researchgate.net |

| Ethyl 3-benzamido-2-cyano-3-phenylacrylates | Fungicide | Inhibition of fungal growth | Substituted benzamide (B126) and phenyl groups | nih.gov |

Utility in the Construction of Advanced Pharmaceutical Precursors and Scaffolds

The utility of this compound as a synthetic intermediate is perhaps most prominently demonstrated in pharmaceutical chemistry. The presence of the fluorine atom is particularly valuable, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

As previously mentioned, the most notable application is in the synthesis of Vonoprazan. The precursor, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, is directly derived from synthetic pathways involving the core structure of the title compound. manasalifesciences.comresearchgate.net This pyrrole is then converted through a multi-step process into the final active pharmaceutical ingredient. figshare.comresearchgate.net

Beyond this specific example, the broader class of ethyl arylcyanoacrylates serves as precursors to a multitude of pharmacologically active scaffolds. Compounds containing the acrylamide (B121943) residue and pyrazole rings, both accessible from this starting material, are known to possess a wide range of biological activities. mdpi.com Indeed, 2-cyanoacrylamides have been investigated as active ingredients in chemotherapy. mdpi.com The ability to readily construct diverse heterocyclic systems like pyrimidines, pyridines, and thiophenes allows medicinal chemists to generate libraries of novel compounds for screening against various therapeutic targets. researchgate.netresearchgate.net For example, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is noted as an important starting material for pharmacologically important 2-propenoylamides and 2-propenoates. researchgate.net

Table 3: Pharmaceutical Relevance of Scaffolds Derived from Arylcyanoacrylates

| Derived Scaffold | Therapeutic Area | Example Drug/Precursor | Reference |

|---|---|---|---|

| 5-(2-Fluorophenyl)pyrrole | Gastroenterology | Vonoprazan (Anti-acid) | manasalifesciences.comfigshare.comresearchgate.net |

| Cyanoacrylates | Oncology | Investigational anticancer agents | scielo.org.mx |

| Cyanoacrylamides | Oncology | Potential chemotherapy agents | mdpi.com |

| Pyrimidines | Infectious Disease | Antiviral and antischistosomal agent precursors | researchgate.net |

Development of Functional Monomers for Polymer Science

In polymer science, this compound and its analogs are classified as trisubstituted ethylenes. Due to significant steric hindrance around the double bond, these monomers have very low reactivity in radical homopolymerization. However, this limitation becomes an advantage in copolymerization.

These electron-deficient monomers readily copolymerize with electron-rich comonomers such as styrene (B11656) and vinyl acetate (B1210297). researchgate.netresearchgate.netchemrxiv.org This process allows for the precise introduction of the functional monomer unit into a polymer backbone. The resulting copolymers often have a structure with isolated cyanoacrylate units alternating with short sequences of the comonomer.

By incorporating this compound into a polymer chain, material scientists can impart specific properties to the final material. The fluorophenyl, cyano, and ester groups can modify the copolymer's thermal stability, glass transition temperature (Tg), refractive index, solubility, and surface properties. researchgate.netchemrxiv.orgnih.govnih.gov The presence of these reactive functional groups along the polymer chain also offers sites for post-polymerization modification, enabling the creation of advanced functional materials, coatings, and adhesives. researchgate.net

Table 4: Copolymerization of Ethyl Phenylcyanoacrylates (EPCA) with Commercial Monomers

| Cyanoacrylate Monomer | Comonomer | Initiation Method | Resulting Copolymer Properties | Reference |

|---|---|---|---|---|

| Ring-substituted EPCAs | Styrene (ST) | Radical (ABCN) | EPCA content from 18.3 to 42.3 mol%; forms copolymers with isolated EPCA units. | |

| Ring-substituted EPCAs | Vinyl Acetate (VAC) | Radical (ABCN) | Modifies thermal properties (Tg, decomposition temperature). Weight-average molecular mass 20-70 kD. | researchgate.netchemrxiv.org |

| Halogen/Methoxy ring-substituted Isopropyl Cyanoacrylates | Vinyl Benzene (Styrene) | Radical (ABCN) | Weight-average molecular masses 52 to 61 kD. | nih.gov |

Green Chemistry Principles in the Synthesis and Transformation of Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate

Atom Economy and Reaction Efficiency Optimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com The ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no by-products. libretexts.org

The Knoevenagel condensation of 2-fluorobenzaldehyde (B47322) with ethyl 2-cyanoacetate to form ethyl 2-cyano-3-(2-fluorophenyl)acrylate produces one molecule of water as a by-product.

Reaction: C₇H₅FO (2-fluorobenzaldehyde) + C₅H₇NO₂ (Ethyl 2-cyanoacetate) → C₁₂H₁₀FNO₂ (this compound) + H₂O (Water)

Calculation of Atom Economy:

Molecular Weight of 2-fluorobenzaldehyde (C₇H₅FO): 124.11 g/mol

Molecular Weight of Ethyl 2-cyanoacetate (C₅H₇NO₂): 113.12 g/mol

Molecular Weight of this compound (C₁₂H₁₀FNO₂): 219.21 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy (%) = (219.21 / (124.11 + 113.12)) x 100 Atom Economy (%) = (219.21 / 237.23) x 100 ≈ 92.4%

Use of Sustainable Solvents (e.g., Deep Eutectic Solvents, Ionic Liquids, Supercritical Fluids) and Solvent-Free Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Traditional Knoevenagel condensations often use toxic and volatile organic solvents like pyridine (B92270). tandfonline.com Green chemistry promotes the use of safer, more sustainable alternatives or the elimination of solvents altogether. usc.edu

Ionic Liquids (ILs): These are salts with low melting points, often considered "green solvents" due to their low vapor pressure, high thermal stability, and recyclability. mdpi.comresearchgate.net Task-specific ILs have been designed to act as both the solvent and catalyst in Knoevenagel condensations. researchgate.net For instance, a recyclable protic-ionic-liquid system, [HyEtPy]Cl–H₂O–DABCO, has been shown to be effective for the condensation of various aromatic aldehydes with ethyl 2-cyanoacetate, achieving high yields in short reaction times. rsc.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea. mtsu.edu They are attractive green solvents due to their low cost, biodegradability, and simple preparation. mdpi.comresearchgate.net Choline chloride-based DESs have been successfully used as recyclable media for Knoevenagel condensations, demonstrating enhanced reaction rates and high yields. researchgate.netresearchgate.net

Solvent-Free Reactions: Eliminating the solvent entirely represents a significant step towards a greener process. tue.nltandfonline.com Solvent-free Knoevenagel condensations can be achieved through grinding (mechanochemistry) or by heating the neat reactants with a catalyst. tandfonline.com Catalysts like ammonium (B1175870) bicarbonate or reusable pyrrolidinium (B1226570) ionic liquids have proven effective under solvent-free conditions, simplifying workup and reducing waste. tandfonline.comrsc.org

Table 1: Comparison of Different Solvent Systems for Knoevenagel Condensation

| Solvent/Condition | Catalyst Example | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Organic Solvents (e.g., Pyridine, Toluene) | Piperidine (B6355638) | Well-established, good solubility | Toxic, volatile, difficult to recycle, generates waste | tandfonline.com |

| Water | Weak inorganic bases (e.g., NaHCO₃) | Non-toxic, inexpensive, non-flammable | Low solubility of organic reactants, potential for side reactions | researchgate.net |

| Ionic Liquids (ILs) | Task-specific ILs (e.g., [H₃N⁺–CH₂–CH₂–OH][CH₃COO⁻]) | Recyclable, low volatility, tunable properties, can act as catalyst | Higher cost, viscosity, potential toxicity concerns | researchgate.net |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea with L-proline | Biodegradable, low cost, easy to prepare, recyclable | High viscosity, potential for lower reaction rates | mtsu.eduresearchgate.net |

| Solvent-Free | Ammonium bicarbonate, reusable heterogeneous catalysts | No solvent waste, reduced cost, simple workup, often faster | Potential for localized heating, limited applicability for some reactants | tandfonline.commdpi.com |

Biocatalytic Approaches to Acrylate (B77674) Synthesis and Modification

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, offering high selectivity and specificity under mild conditions. nih.gov While specific enzymes for the direct synthesis of this compound are not widely reported, general biocatalytic approaches for Knoevenagel condensations have been developed.

Enzymes such as lipases have shown promiscuous activity in catalyzing C-C bond formation. researchgate.net For example, lipase (B570770) from porcine pancreas (PPL) has been used to catalyze Knoevenagel condensations in non-conventional media like ionic liquids and deep eutectic solvents. researchgate.net

Furthermore, crude natural extracts from plants or agro-waste have been employed as green catalysts. acgpubs.orgacgpubs.org Pineapple juice, which is acidic, has been used as a natural catalyst for the Knoevenagel condensation of aromatic aldehydes with malononitrile (B47326) at room temperature. niscpr.res.in Similarly, aqueous extracts from agro-waste, which are basic due to their mineral content, have also been shown to effectively catalyze these reactions. acgpubs.org These methods avoid the use of purified, often expensive, enzymes or toxic metal catalysts.

Waste Minimization and By-product Valorization Strategies

Waste minimization is a cornerstone of green chemistry, focusing on reducing or eliminating waste at its source. In the context of this compound synthesis, this involves the use of recyclable catalysts and the valorization of any by-products.

Recyclable Catalysts:

Heterogeneous Catalysts: Solid catalysts, such as calcium ferrite (B1171679) nanoparticles or hydroxyapatite, can be easily separated from the reaction mixture by simple filtration and reused for multiple cycles without significant loss of activity. mdpi.comorientjchem.org

Ionic Liquids and Deep Eutectic Solvents: Many ILs and DESs used as reaction media can be recovered and reused. researchgate.netrsc.org For example, pyrrolidinium-based ionic liquids have been recycled at least four times in solvent-free Knoevenagel condensations without a noticeable decrease in catalytic performance. rsc.org

By-product Valorization: The primary by-product of the Knoevenagel condensation is water, which is benign. However, in related processes or side reactions, other by-products might be formed. A comprehensive green strategy would involve finding applications for these materials, transforming a waste stream into a value stream. For the synthesis of cyanoacrylates, a key strategy is to avoid the formation of polymeric by-products during the reaction and purification steps, which is a common issue. google.com This is often achieved by using stabilizers and carefully controlling reaction conditions.

Energy Efficiency in Reaction Design and Scale-Up

Reducing energy consumption is another critical goal of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure or by using alternative energy sources that are more efficient than conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an energy-efficient technique for accelerating organic reactions. unifap.br For Knoevenagel condensations, microwave heating can significantly reduce reaction times from hours to minutes and improve yields, often under solvent-free conditions or in green solvents like water. mdpi.comunifap.br

Mechanochemistry: Solvent-free reactions conducted by grinding the reactants together (mechanochemistry) can proceed efficiently at room temperature, eliminating the need for heating. rsc.org This method has been successfully applied to Knoevenagel condensations using catalysts like chitosan (B1678972) derived from crustacean waste, providing excellent yields in a very short time. rsc.org

Process Intensification: On a larger scale, energy efficiency can be improved through process intensification, such as using continuous flow reactors instead of batch reactors. Flow chemistry can offer better heat and mass transfer, leading to improved control, higher yields, and reduced energy consumption.

Exploration of Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate in Advanced Materials Science

Design and Synthesis of Functional Polymers with Tailored Properties

The design of functional polymers often begins with the strategic selection of a monomer. Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is a trifunctional monomer featuring an ethyl ester group, a cyano group, and a 2-fluorophenyl group. The presence of the electron-withdrawing cyano and ester groups on the same carbon atom of the double bond makes this monomer highly reactive. The fluorine atom on the phenyl ring introduces specific properties such as increased thermal stability, chemical resistance, and altered electronic characteristics.

The synthesis of this compound is typically achieved through the Knoevenagel condensation reaction. afinitica.comnih.gov This well-established method involves the reaction of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with an aldehyde, which for this specific monomer is 2-fluorobenzaldehyde (B47322). The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or DABCO (1,4-diazabicyclo[2.2.2]octane). afinitica.comgoogle.com The general scheme for this synthesis is presented below:

Scheme 1: Synthesis of this compound via Knoevenagel Condensation

> This is a representative scheme. The actual reaction conditions may vary.

The resulting monomer can then be polymerized to create functional polymers. The properties of these polymers are directly influenced by the monomer's structure. For instance, the fluorine substitution is expected to lower the surface energy of the resulting polymer, potentially leading to materials with hydrophobic or oleophobic properties. nih.gov The cyano group can enhance the polymer's dielectric constant and its adhesion to various substrates.

Investigation of Polymerization Mechanisms and Control for Advanced Materials

The polymerization of cyanoacrylate monomers is known to proceed via multiple mechanisms, primarily anionic and radical polymerization. afinitica.comnih.gov

Anionic Polymerization:

This compound is highly susceptible to anionic polymerization due to the strong electron-withdrawing nature of the cyano and ester groups. pcbiochemres.com This polymerization can be initiated by even weak nucleophiles, such as water or alcohols, and is typically very rapid. pcbiochemres.comnih.gov For controlled polymerization, which is crucial for creating polymers with specific molecular weights and narrow dispersity, the reaction must be conducted under strictly anhydrous conditions using specific initiators like organometallic compounds or tertiary amines and phosphines. afinitica.com The general mechanism for the anionic polymerization of a cyanoacrylate is as follows:

Initiation: A nucleophile (B:) attacks the electron-deficient β-carbon of the double bond, forming a carbanion.

Propagation: The carbanion then attacks another monomer molecule, extending the polymer chain.

Termination: The living polymer chain can be terminated by the introduction of an acid or other terminating agents.

The presence of the 2-fluorophenyl group may influence the rate of polymerization and the stability of the propagating carbanion.

Radical Polymerization:

While less common for cyanoacrylates, radical polymerization is also a viable method, particularly for creating copolymers. nih.govmdpi.com To achieve radical polymerization, anionic polymerization must be suppressed by the addition of an acidic stabilizer. nih.gov Common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can then be used, typically with the application of heat or UV radiation. mdpi.com

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer a pathway to synthesize well-defined polymers from cyanoacrylate monomers. nih.gov These methods allow for precise control over the polymer architecture, which is essential for advanced material applications.

Table 1: Comparison of Polymerization Mechanisms for Cyanoacrylates

| Feature | Anionic Polymerization | Radical Polymerization |

|---|---|---|

| Initiators | Nucleophiles (e.g., water, alcohols, amines) | Radical sources (e.g., AIBN, BPO) |

| Reaction Speed | Very rapid, often instantaneous | Generally slower and more controllable |

| Control | Requires stringent anhydrous conditions for control | Can be controlled with techniques like RAFT |

| Sensitivity | Highly sensitive to acidic impurities | Requires suppression of anionic polymerization |

Applications in Specialty Chemicals and High-Performance Functional Materials

While specific applications for homopolymers of this compound are not extensively documented in publicly available literature, the properties of related fluorinated and cyanoacrylate polymers suggest a range of potential uses in specialty chemicals and high-performance materials. nih.govresearchgate.net

The incorporation of the 2-fluorophenyl group is anticipated to enhance the thermal stability and chemical resistance of the resulting polymer compared to its non-fluorinated counterparts. nih.gov This could make it a candidate for use in coatings, adhesives, and sealants intended for harsh environments. The low surface energy associated with fluorinated polymers may also lead to applications in anti-fouling and self-cleaning surfaces. nih.gov

The cyano functionality contributes to a high dielectric constant, making polymers derived from this monomer potentially useful in electronic applications, such as in capacitors or as insulating layers. afinitica.com Furthermore, cyanoacrylate-based polymers are known for their biocompatibility and biodegradability, opening avenues for use in biomedical devices and drug delivery systems. nih.gov The combination of fluorine's unique properties with the inherent characteristics of polycyanoacrylates could lead to the development of novel biomaterials with tailored degradation rates and surface properties.

Development of Fluorinated Monomers for Specific Material Applications

The development of novel fluorinated monomers is a key area of research in materials science, driven by the desire to create polymers with enhanced properties. nih.gov this compound serves as an example of a strategically designed monomer where the introduction of a fluorine atom onto the phenyl ring is intended to impart specific functionalities.

The position of the fluorine atom (ortho in this case) can have a significant impact on the monomer's reactivity and the final polymer's properties compared to its meta- or para-substituted isomers. This is due to both electronic and steric effects. Research in this area often involves the synthesis and polymerization of a series of related monomers to establish structure-property relationships. This systematic approach allows for the fine-tuning of material characteristics to meet the demands of specific applications, from advanced coatings to sophisticated electronic and biomedical devices. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl cyanoacetate |

| 2-Fluorobenzaldehyde |

| Piperidine |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Azobisisobutyronitrile (AIBN) |

Future Research Directions and Emerging Paradigms in Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate Chemistry

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The synthesis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, traditionally performed via batch Knoevenagel condensation, is poised for significant enhancement through the adoption of flow chemistry and microreactor technology. chimia.chnih.gov Microreactors offer substantial advantages over conventional batch vessels, including superior heat exchange due to a high surface-area-to-volume ratio, highly efficient mixing, and enhanced safety for handling reactive intermediates. chimia.chuni-mainz.de These features allow for tighter control over reaction parameters such as temperature, residence time, and stoichiometry, which can lead to improved yields, higher selectivity, and reduced formation of byproducts. chimia.chuni-mainz.de

Table 1: Advantages of Microreactor Technology for Acrylate (B77674) Synthesis

| Feature | Benefit in Synthesis of this compound |

| Superior Heat Transfer | Precise temperature control, minimizing side reactions and degradation. chimia.ch |

| Efficient Mixing | Prevents concentration gradients, leading to more uniform product formation. chimia.chuni-mainz.de |

| Short Residence Times | Increased throughput and potential to suppress time-dependent side reactions. researchgate.net |

| Enhanced Safety | Small reaction volumes reduce the risks associated with exothermic reactions or hazardous reagents. |

| Scalability | Production can be increased by numbering-up (running multiple reactors in parallel) rather than redesigning large vessels. chimia.ch |

| Process Automation | Enables continuous production with real-time monitoring and control for improved consistency. nih.gov |

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Photoredox Catalysis, Heterogeneous Catalysis)

Future synthetic strategies for this compound will increasingly rely on novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. beilstein-journals.org For the Knoevenagel condensation required to produce this compound, organocatalysts such as L-proline derivatives and cinchona alkaloids have shown promise. beilstein-journals.orgurjc.es These small organic molecules can facilitate the reaction through mechanisms like enamine activation. urjc.es Future research could focus on developing chiral organocatalysts to achieve enantioselective synthesis of acrylate derivatives, introducing stereocenters that could be crucial for specific biological applications.